molecular formula C80H115N21O21 B2442363 Melanotan-1 CAS No. 1566590-77-9

Melanotan-1

Cat. No. B2442363
M. Wt: 1706.926
InChI Key: LBIUKNXYUXOWFF-CRYSLBJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanotan-1, also known as afamelanotide, is a medication used for the treatment of light-related skin conditions and prevention of skin cancer . This peptide is also used for body tanning and can be given through nasal sprays and injections . It primarily increases the process of melanin production known as melanogenesis . It does this by binding to the melanocortin 1 receptor (MC1) .


Synthesis Analysis

The synthesis of Melanotan-1 was achieved for the first time in gram quantities in overall yields of 72% by Ajiphase® methodology . This method was shown to be promising for peptide manufacturing .


Molecular Structure Analysis

Melanotan-1 is a synthetic peptide used as a sunless tanning agent . It is also researched as a treatment of erectile dysfunction and various skin conditions .


Chemical Reactions Analysis

Melanotan-1 is an agonist of melanocortin receptors 1, 3, 4, and 5, binding primarily to melanocortin receptor 1 to trigger melanin production . Increased eumelanin expression and tanning is induced by a superpotent melanotropin [Nle4-D-Phe7]-alpha-MSH in humans .


Physical And Chemical Properties Analysis

The molecular formula of Melanotan-1 is C80H115N21O21 . Its molecular weight is 1706.93 . It is recommended to store the product in sealed, cool, and dry condition .

Scientific Research Applications

2. Tanning and Photoprotection in Clinical Trials Clinical trials have shown that Melanotan-1, when combined with UV-B light or sunlight, can safely enhance the tanning response to light. In a study involving multiple phase 1 clinical trials, it was found that Melanotan-1 combined with UV-B light or sunlight resulted in significantly enhanced tanning, which was maintained longer than tanning in sunlight-only controls. No pathologic findings were observed at any UV-B or sun-exposed sites, indicating Melanotan-1's safety and efficacy in photoprotection and tanning when combined with light exposure (Dorr et al., 2004).

3. Skin Cancer Chemoprevention Melanotan-II has been evaluated for its potential in preventing sunlight-induced skin cancers. Preformulation studies have been conducted to determine its suitability for oral delivery, considering its dissociation constants and apparent partition coefficient. These studies are crucial in developing an appropriate dosage form for Melanotan-II as a potential skin cancer chemopreventive agent (Lan et al., 1994).

Safety And Hazards

The Therapeutic Goods Administration (TGA) urges consumers to steer clear of using products containing ‘Melanotan’ without advice from a medical professional . Misuse has proven, serious side effects that can be very damaging to your health . Melanotan-1 is a research chemical and has no safe or recommended dosage .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H111N21O19.C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIUKNXYUXOWFF-CRYSLBJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H115N21O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1706.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scenesse

Citations

For This Compound
84
Citations
II Melanotan - Actas Dermosifiliogr, 2012 - mattilsynet.no
Melanotan was initially (and continues to be) popular with bodybuilders, models, actresses, and others seeking an instant tan, but has now reached a larger―audience‖. Melanotan–II (…
Number of citations: 1 www.mattilsynet.no
N Surendran, SO Ugwu, EJ Sterling… - … of Chromatography B …, 1995 - Elsevier
The overall objective of this research was to develop a sensitive, specific, and stability-indicating HPLC assay for the determination of the [Nle 4 -DPhe 7 ]α-melanocyte-stimulating …
Number of citations: 10 www.sciencedirect.com
RT Dorr, G Ertl, N Levine, C Brooks… - Archives of …, 2004 - jamanetwork.com
… Comparison of mean (n = 3) reflectance changes to the back over 10 weeks for subjects receiving sunlight to the backfor 3 to 5 days at the start of melanotan-1 (MT-1) dosing (protocol 3)…
Number of citations: 74 jamanetwork.com
R Brennan, JG Wells, MC Van Hout - Performance Enhancement & Health, 2014 - Elsevier
Aim Socio-cultural emphasis on having a tan has led to blackmarket diversion of synthetic-tanning products Melanotan I and II. This review of literature on clinical outcomes of …
Number of citations: 9 www.sciencedirect.com
ME Hadley, RT Dorr - Peptides, 2006 - Elsevier
… Comparison of mean (n = 3) reflectance changes to the back over 10 weeks for subjects receiving sunlight to the back for 3 to 5 days at the start of melanotan-1 (MT-1) dosing (protocol 3…
Number of citations: 138 www.sciencedirect.com
MH Basil, AU Anan - J Dermatol Surg Res Ther, 2018 - pdfs.semanticscholar.org
… Among these modified α-MSH class of peptides, the linear [Nle4-D-Phe7]-α-MSH, which is clinically known as afamelanotide, melanotan-1, or NDP-MSH, and which has 2 amino acid …
Number of citations: 4 pdfs.semanticscholar.org
L Habbema, AB Halk, M Neumann… - International journal of …, 2017 - Wiley Online Library
… [Nle4-D-Phe7]-α-MSH was originally named melanotan 1 by its developers, but in 2008, the World Health Organization gave the generic name afamelanotide to this substance.12 Other …
Number of citations: 28 onlinelibrary.wiley.com
YW Mun, WH Kim, D Shin - 2023 - preprints.org
Melanocortins play crucial roles in regulating the stress response, inflammation, and skin pigmentation. In this review, we focus on the melanocortin 1 receptor (MC1R), a G protein-…
Number of citations: 1 www.preprints.org
S Ullah - techbullion.com
… Because, despite their similarities, Melanotan 1 and 2 are … Melanotan 1 and 2 are structurally similar, but the former has higher receptor binding strengths. Even though Melanotan 1 and …
Number of citations: 0 techbullion.com
GW Sivyer - Dermatology Practical & Conceptual, 2012 - ncbi.nlm.nih.gov
… Melanotan 1 that was developed in the 1990’s. Melanotan 2 was found to increase skin pigmentation at lower cumulative doses than Melanotan 1… of illegally sold “Melanotan 1 and 2” in …
Number of citations: 16 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.